molecular formula C18H15N5O4 B11495040 Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester

Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester

Cat. No.: B11495040
M. Wt: 365.3 g/mol
InChI Key: RYBWDGAALCAZQR-UHFFFAOYSA-N
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Description

3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate is a complex organic compound that belongs to the class of pyrazolo-pyrido-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate typically involves multi-step reactions. One common approach is the annulation of the pyrazole ring to the pyrido-pyrimidine core. This can be achieved through the condensation of appropriate precursors under controlled conditions, followed by cyclization and functionalization steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of substituted pyrazolo-pyrido-pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidin-4-yl benzoate stands out due to its unique structural features and the specific biological activities it exhibits. Its combination of pyrazole, pyrido, and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

(6,11,13-trimethyl-10,12-dioxo-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraen-8-yl) benzoate

InChI

InChI=1S/C18H15N5O4/c1-9-11-13(27-17(25)10-7-5-4-6-8-10)12-15(19-14(11)21-20-9)22(2)18(26)23(3)16(12)24/h4-8H,1-3H3,(H,19,20,21)

InChI Key

RYBWDGAALCAZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C(=NC2=NN1)N(C(=O)N(C3=O)C)C)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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